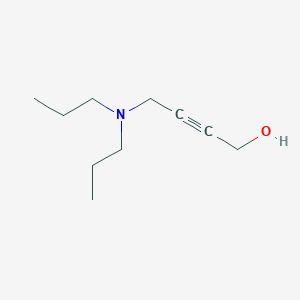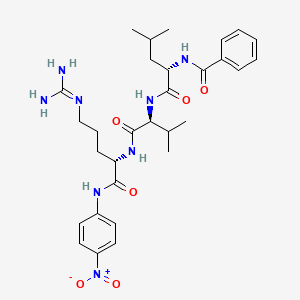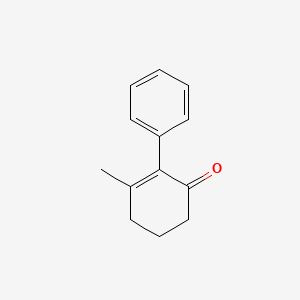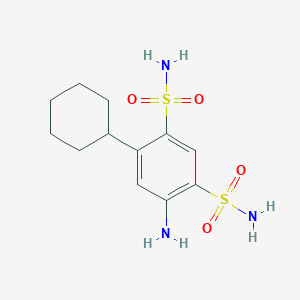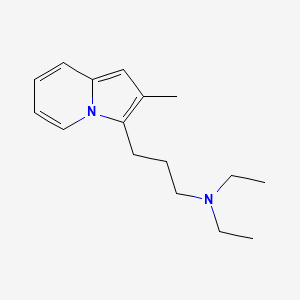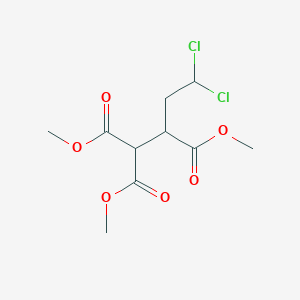![molecular formula C7H16F2O3Si B14490837 Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol CAS No. 63452-21-1](/img/structure/B14490837.png)
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol is a unique organosilicon compound that combines the properties of acetic acid and a difluoroethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol typically involves the reaction of acetic acid with 3-[ethyl(difluoro)silyl]propan-1-ol. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and scalable production. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoroethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol exerts its effects involves interactions with molecular targets and pathways. The difluoroethylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3-[methyl(difluoro)silyl]propan-1-ol
- Acetic acid;3-[ethyl(trifluoro)silyl]propan-1-ol
- Acetic acid;3-[ethyl(difluoro)silyl]butan-1-ol
Uniqueness
Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol is unique due to the presence of the difluoroethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63452-21-1 |
|---|---|
Molecular Formula |
C7H16F2O3Si |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol |
InChI |
InChI=1S/C5H12F2OSi.C2H4O2/c1-2-9(6,7)5-3-4-8;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
DBUBZUYWVLPJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CCCO)(F)F.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


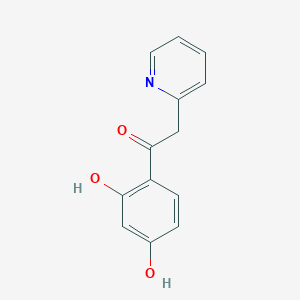

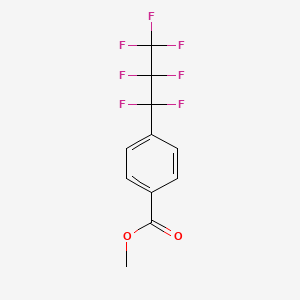
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
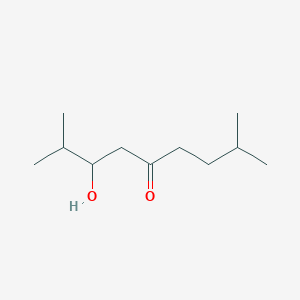
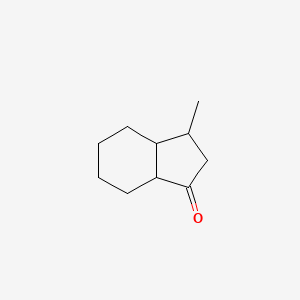
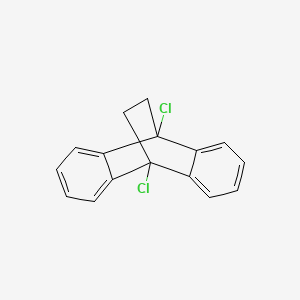
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
